molecular formula C24H26N4O2 B2520895 1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900274-43-3

1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2520895
CAS No.: 900274-43-3
M. Wt: 402.498
InChI Key: WMJRGRSRPALRTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class have been the subject of extensive synthetic efforts, aimed at developing new derivatives with potential therapeutic applications. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into various heterocyclic systems highlights the chemical flexibility and potential for generating structurally diverse molecules from pyrimidine-based precursors. Such synthetic strategies often involve reactions with haloketones, leading to the formation of thiophenopyrimidine and pyrimidothiazepine derivatives, underscoring the compound’s versatility in generating a wide array of biologically relevant molecules (Fadda et al., 2013).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, indicating their potential as therapeutic agents. Research into 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has demonstrated significant activity against various bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, suggesting that modifications to the pyrimidine core can lead to compounds with useful antimicrobial properties (Kolisnyk et al., 2015).

Analgesic Properties

Modifications to the pyrido[1,2-a]pyrimidine structure have also been investigated for their analgesic potential. The displacement of a methyl group within the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides has been considered as a strategy for optimizing biological properties, with certain derivatives showing increased analgesic activity, indicating the structural basis for bioactivity enhancement in this compound class (Ukrainets et al., 2015).

Structural and Conformational Studies

The investigation into the structural and conformational features of thiazolo[3,2-a]pyrimidines provides insights into how structural modifications can influence molecular aggregation and interaction patterns. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential interactions with biological targets, which is vital for the rational design of therapeutically relevant molecules (Nagarajaiah et al., 2014).

Mechanism of Action

Properties

IUPAC Name

6-benzyl-10-methyl-N-(3-methylbutyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16(2)11-12-25-23(29)20-14-19-22(28(20)15-18-9-5-4-6-10-18)26-21-17(3)8-7-13-27(21)24(19)30/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJRGRSRPALRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.